molecular formula C5H9N3O3 B2602924 2-Azido-3-ethoxypropanoic acid CAS No. 116847-36-0

2-Azido-3-ethoxypropanoic acid

Cat. No.: B2602924
CAS No.: 116847-36-0
M. Wt: 159.145
InChI Key: YNONIIIBKMYIAP-UHFFFAOYSA-N
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Description

2-Azido-3-ethoxypropanoic acid is an organic compound characterized by the presence of an azido group (-N3) and an ethoxy group (-OCH2CH3) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3-ethoxypropanoic acid typically involves the azidation of 3-ethoxypropanoic acid. One common method includes the reaction of 3-ethoxypropanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out under controlled temperature conditions to ensure the stability of the azido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the potentially explosive azido group .

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-ethoxypropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Scientific Research Applications

2-Azido-3-ethoxypropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Azido-2-hydroxypropanoic acid
  • 2-Azido-3-hydroxypropanoic acid
  • 3-Azido-2-ethoxypropanoic acid

Uniqueness

2-Azido-3-ethoxypropanoic acid is unique due to the presence of both an azido group and an ethoxy group on the same propanoic acid backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-azido-3-ethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNONIIIBKMYIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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